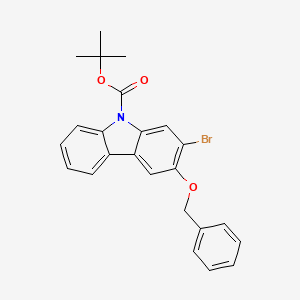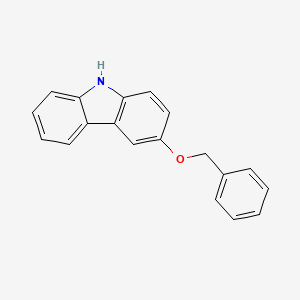
3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate
概要
説明
3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate is a chemical compound with the molecular formula C10H10O6 and a molecular weight of 226.18 g/mol . It is also known by other names such as Methyl 5-(dihydroxyacetyl)salicylate and 5-(dihydroxyacetyl)-salicylic acid methyl ester . This compound is characterized by its unique structure, which includes a carbomethoxy group, a hydroxyphenyl group, and a glyoxal hydrate moiety.
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the reaction of methyl salicylate with glyoxylic acid under acidic conditions to form the desired product . The reaction conditions often include the use of solvents such as methanol or dimethyl sulfoxide and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions: 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The glyoxal moiety can be reduced to form glycol derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Glycol derivatives.
Substitution: Substituted phenylglyoxal derivatives.
科学的研究の応用
3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate involves its interaction with various molecular targets. The hydroxyphenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The glyoxal moiety can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that affect their function .
類似化合物との比較
Methyl salicylate: Similar structure but lacks the glyoxal moiety.
Salicylic acid: Lacks the carbomethoxy and glyoxal groups.
Methyl 5-(dihydroxyacetyl)salicylate: Similar structure but may differ in the position of functional groups.
Uniqueness: 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate is unique due to the presence of both the carbomethoxy and glyoxal moieties, which confer distinct chemical reactivity and potential biological activities .
特性
IUPAC Name |
methyl 2-hydroxy-5-oxaldehydoylbenzoate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O5.H2O/c1-15-10(14)7-4-6(9(13)5-11)2-3-8(7)12;/h2-5,12H,1H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREKEUSJTBCXKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(=O)C=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656868 | |
| Record name | Methyl 2-hydroxy-5-(oxoacetyl)benzoate--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29754-58-3 | |
| Record name | Methyl 2-hydroxy-5-(oxoacetyl)benzoate--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[3,5-Hydroxy-2-(3-O-tertbutyldimethylsilyl-4-difluoro)octane] Heptanoic Acid](/img/new.no-structure.jpg)








![3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol](/img/structure/B584184.png)
